molecular formula C4H5N3OS B12419500 N-1,3,4-Thiadiazol-2-ylacetamide-d3

N-1,3,4-Thiadiazol-2-ylacetamide-d3

Cat. No.: B12419500
M. Wt: 146.19 g/mol
InChI Key: YOGFGFKRNRQDMF-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3,4-Thiadiazol-2-ylacetamide-d3 is a deuterated derivative of N-1,3,4-Thiadiazol-2-ylacetamide. It is a biochemical compound used primarily in proteomics research. The molecular formula of this compound is C4H2D3N3OS, and it has a molecular weight of 146.19 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3,4-Thiadiazol-2-ylacetamide-d3 involves the incorporation of deuterium atoms into the parent compound N-1,3,4-Thiadiazol-2-ylacetamide. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired product with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

N-1,3,4-Thiadiazol-2-ylacetamide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-1,3,4-Thiadiazol-2-ylacetamide-d3 is widely used in scientific research, including:

    Chemistry: As a reference standard in analytical chemistry for method development and validation.

    Biology: In proteomics research to study protein interactions and functions.

    Medicine: As a tool in drug discovery and development to understand the pharmacokinetics and metabolism of drugs.

    Industry: In the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-1,3,4-Thiadiazol-2-ylacetamide-d3 involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the metabolic pathways and mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1,3,4-Thiadiazol-2-ylacetamide-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can enhance the stability and alter the metabolic profile of the compound, making it a valuable tool in various scientific studies .

Properties

Molecular Formula

C4H5N3OS

Molecular Weight

146.19 g/mol

IUPAC Name

2,2,2-trideuterio-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8)/i1D3

InChI Key

YOGFGFKRNRQDMF-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=NN=CS1

Canonical SMILES

CC(=O)NC1=NN=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.